L-Alanine hydrochloride is the salt form of the proteinogenic amino acid L-alanine, supplied as a white crystalline powder. Its primary procurement-relevant attributes are its significantly enhanced water solubility and the inherent acidity of its aqueous solutions compared to the zwitterionic L-alanine free base. [REFS-1, REFS-2] These properties make it a preferred choice for specific applications in chemical synthesis, formulation, and biotechnology where pH control and high concentration are critical process parameters.
Direct substitution of L-Alanine hydrochloride with its free amino acid form (L-Alanine) or its racemic mixture (DL-Alanine hydrochloride) can lead to process failure or undesirable outcomes. Substituting with L-Alanine fundamentally alters the solubility and the pH of the system, impacting reaction rates, formulation stability, and material handling. [1] Substitution with the racemic form introduces the D-enantiomer, which is unacceptable in stereospecific synthesis where the compound is used as a chiral starting material, potentially leading to incorrect product formation or significant purification challenges. [2]
As the hydrochloride salt, this compound overcomes the solubility limitations of the zwitterionic free amino acid. While L-Alanine has a defined solubility of 166.5 g/L in water at 25 °C, L-Alanine hydrochloride is characterized by its high solubility, a key feature for preparing concentrated stock solutions without requiring large solvent volumes or heating. [REFS-1, REFS-2]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High; significantly greater than the free amino acid form. |
| Comparator Or Baseline | L-Alanine (free amino acid): 166.5 g/L |
| Quantified Difference | Enables solution concentrations not achievable with the free form under the same conditions. |
| Conditions | Aqueous solution at 25 °C |
This allows for the preparation of high-concentration, low-volume stock solutions, streamlining workflows and avoiding solubility-limited processes common with the free amino acid.
L-Alanine hydrochloride in solution provides a distinctly acidic environment due to the protonated amine group and the pKa of the carboxyl group (~2.34). [1] This contrasts sharply with the free L-Alanine, which forms a near-neutral solution with a pH between 5.5 and 7.0 for a 5% solution. [2] This property allows L-Alanine hydrochloride to serve as both a reactant and a pH controller.
| Evidence Dimension | pH of Aqueous Solution |
| Target Compound Data | Acidic (pKa of carboxyl group ~2.34) |
| Comparator Or Baseline | L-Alanine (50 g/L solution): pH 5.5–7.0 |
| Quantified Difference | Provides a controlled acidic environment versus a near-neutral zwitterionic solution. |
| Conditions | Aqueous solution at room temperature |
This is critical for pH-sensitive reactions where an acidic medium is required, for formulating specific acidic buffers, or in peptide synthesis where it can be used directly after deprotection steps.
This compound provides a source of the pure L-enantiomer, which is essential for its use as a chiral building block in pharmaceuticals and other advanced materials. [1] In contrast, a racemic substitute like DL-Alanine hydrochloride contains an equal amount of the undesired D-enantiomer. Using the racemate in a stereospecific reaction would result in a mixture of diastereomers that are often difficult and costly to separate, reducing the yield of the target molecule.
| Evidence Dimension | Enantiomeric Composition |
| Target Compound Data | Enantiopure L-form ((S)-2-aminopropanoic acid hydrochloride) |
| Comparator Or Baseline | DL-Alanine Hydrochloride (Racemic 50/50 mixture of L- and D-forms) |
| Quantified Difference | 100% L-enantiomer vs. 50% L-enantiomer |
| Conditions | Applications requiring stereochemical control. |
It is essential for any application where stereochemistry dictates biological activity or reaction outcome, preventing yield loss and contamination with undesired stereoisomers.
L-Alanine hydrochloride exhibits a distinct thermal decomposition temperature around 204 °C. [1] This is a lower onset temperature compared to the free amino acid L-Alanine, which begins to decompose at approximately 226 °C. [2] This well-defined thermal limit is a critical parameter for any process involving heating, such as drying, melt-processing, or high-temperature reactions.
| Evidence Dimension | Onset of Thermal Decomposition |
| Target Compound Data | ~204 °C |
| Comparator Or Baseline | L-Alanine (free amino acid): Onset at 225.96 °C |
| Quantified Difference | ~22 °C lower decomposition onset than the free amino acid. |
| Conditions | Thermogravimetric Analysis (TGA) or similar heating studies. |
This value defines the upper temperature limit for processing, drying, or formulation steps, ensuring compound integrity and preventing the generation of degradation-related impurities.
Used as an enantiopure starting material for synthesizing complex chiral molecules, where retaining the original chirality is essential for the final product's biological activity and regulatory approval. [1]
Ideal for preparing concentrated, acidic stock solutions for use in cell culture media, biochemical buffers, or as a soluble reactant source in aqueous-phase organic synthesis, where the free amino acid would be solubility-limited. [2]
Serves as a readily soluble source of the L-alanine residue in stepwise peptide synthesis, particularly where the acidic nature of the hydrochloride can neutralize basic reagents used in coupling or deprotection steps. [3]